molecular formula C13H19BrN4O B3199477 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one CAS No. 1016864-65-5

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Katalognummer: B3199477
CAS-Nummer: 1016864-65-5
Molekulargewicht: 327.22 g/mol
InChI-Schlüssel: FQUDYUTYTPKOFP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one (CAS: 1119452-37-7) is a brominated ketone derivative featuring a piperazine backbone substituted with a pyrimidine ring. Its molecular structure combines a butan-1-one chain with bromo and methyl groups at the 2- and 3-positions, respectively, and a 4-(pyrimidin-2-yl)piperazine moiety at the 1-position. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or precursor for bioactive molecules, particularly those targeting neurological or oncological pathways . Notably, its commercial availability has been discontinued by suppliers like CymitQuimica, reflecting its niche application in specialized research .

Eigenschaften

IUPAC Name

2-bromo-3-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN4O/c1-10(2)11(14)12(19)17-6-8-18(9-7-17)13-15-4-3-5-16-13/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUDYUTYTPKOFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCN(CC1)C2=NC=CC=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is to react 2-bromobutane with 4-(pyrimidin-2-yl)piperazine under controlled conditions, often using a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product. Advanced purification techniques, such as column chromatography or recrystallization, are employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ester.

  • Reduction: : The compound can be reduced to remove the bromine atom, resulting in a different functional group.

  • Substitution: : The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate are used, often in the presence of a catalyst.

  • Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

  • Oxidation: : Bromate esters or carboxylic acids.

  • Reduction: : Alcohols or amines.

  • Substitution: : Hydroxylated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is studied for its potential biological activities. It may serve as a lead compound for developing new drugs or as a tool for studying biological pathways.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties and reactivity make it valuable for creating advanced materials with specific functionalities.

Wirkmechanismus

The mechanism by which 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one exerts its effects involves its interaction with molecular targets. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Piperazine/Pyrimidine Derivatives

Compound Name CAS/Ref ID Molecular Weight Key Substituents Potential Applications
2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one 1119452-37-7 338.21 (calculated) Bromo, methyl, pyrimidine-piperazine Intermediate for kinase inhibitors or antipsychotics
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 108855-18-1 407.44 Fluoro-benzisoxazole, pyrido-pyrimidine Antipsychotic candidates (D2/5-HT2A receptor modulation)
2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one 62337-66-0 364.44 Phenyl-piperazine, triazolo-pyridine Serotonin/dopamine receptor ligands
2-(1,3-benzodioxol-5-yl)-7-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Patent EP 2023/39 ~422.45 Benzodioxole, methyl-piperazine Anticancer agents (kinase inhibition)
1-[4-(bromomethyl)piperidin-1-yl]-3-methylbutan-1-one 1061458-59-0 262.19 Bromomethyl-piperidine Alkylating agent or synthetic intermediate

Key Differentiators

Substituent Effects on Reactivity and Bioactivity

  • Bromine vs. In contrast, fluorine in analogues like CAS 108855-18-1 improves metabolic stability and receptor binding affinity due to its electronegativity .
  • Pyrimidine vs. Benzisoxazole/Triazolo Rings : The pyrimidine moiety in the target compound may facilitate π-π stacking interactions in enzyme active sites (e.g., kinases), whereas benzisoxazole or triazolo rings in analogues enhance selectivity for neurotransmitter receptors (e.g., 5-HT2A) .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity: The phenyl-piperazine group in CAS 62337-66-0 increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration for CNS targets.
  • Molecular Weight: The target compound (MW ~338) is smaller than benzodioxol-pyrido-pyrimidinone derivatives (MW >420), which may enhance synthetic accessibility but reduce target specificity .

Research and Patent Trends

  • Kinase Inhibitors : Piperazine-pyrimidine hybrids, including the target compound, are frequently patented for kinase inhibition (e.g., PI3K, mTOR). Bromine’s role here may lie in facilitating cross-coupling reactions to generate diverse analogues .
  • Synthetic Utility : The discontinued status of the target compound () contrasts with active commercial analogs like CAS 1061458-59-0, suggesting its use is confined to bespoke medicinal chemistry projects .

Biologische Aktivität

2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one, with the CAS number 1016864-65-5, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities, particularly focusing on antimicrobial and anticancer properties.

The molecular formula of 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one is C13H19BrN4O, with a molecular weight of 327.22 g/mol. The compound is characterized by the following structural features:

PropertyValue
Chemical FormulaC13H19BrN4O
Molecular Weight327.22 g/mol
IUPAC Name2-bromo-3-methyl-1-(4-pyrimidin-2-ylpiperazin-1-yl)butan-1-one
PubChem CID24709618

Synthesis

The synthesis of this compound typically involves the reaction of appropriate brominated and piperazine derivatives with pyrimidine precursors. The detailed synthetic pathway can vary based on the desired yield and purity levels.

Antimicrobial Activity

Research indicates that compounds similar to 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one exhibit significant antimicrobial properties. In vitro studies have shown that derivatives containing piperazine and pyrimidine moieties can effectively inhibit the growth of various bacterial strains.

For instance, in a study testing related compounds against Gram-positive and Gram-negative bacteria, many exhibited moderate to excellent antimicrobial activity. The zone of inhibition was measured for different strains, including Staphylococcus aureus and Escherichia coli. The results are summarized in the following table:

Compound TestedBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli20
Compound CK. pneumoniae18

These findings suggest that the presence of bromine and specific nitrogenous heterocycles enhances antimicrobial efficacy.

Anticancer Activity

The anticancer potential of 2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one has also been explored. Several studies have reported its cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (leukemia).

In one notable study, derivatives were evaluated for their inhibitory concentration (IC50) values against different cancer cell lines:

Cell LineIC50 (µM)
MCF-75.6
U9377.2
A549 (lung)6.0

The compound demonstrated significant cytotoxicity at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on Antimicrobial Resistance : A series of piperazine derivatives were tested against multidrug-resistant strains of bacteria, showing promising results in overcoming resistance mechanisms.
  • Clinical Trials for Cancer Treatment : Preliminary trials involving compounds structurally related to 2-Bromo-3-methyl showed enhanced apoptosis in cancer cells compared to standard treatments like doxorubicin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]butan-1-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.